molecular formula C7H7F3N2 B15224309 5-(2,2,2-Trifluoroethyl)pyridin-2-amine

5-(2,2,2-Trifluoroethyl)pyridin-2-amine

Cat. No.: B15224309
M. Wt: 176.14 g/mol
InChI Key: XPENVSWCGXMXAT-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethyl)pyridin-2-amine is a chemical compound characterized by the presence of a trifluoroethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine typically involves the introduction of the trifluoroethyl group to the pyridine ring. One common method involves the reaction of 2-aminopyridine with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-(2,2,2-Trifluoroethyl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the trifluoroethyl group to other functional groups.

    Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(2,2,2-Trifluoroethyl)pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can modulate various biological pathways, including enzyme inhibition and receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(trifluoromethyl)pyridine
  • 4-Amino-2-(trifluoromethyl)pyridine
  • 2-(Trifluoromethyl)pyridin-4-amine

Uniqueness

5-(2,2,2-Trifluoroethyl)pyridin-2-amine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability, lipophilicity, and potential for diverse applications .

Properties

Molecular Formula

C7H7F3N2

Molecular Weight

176.14 g/mol

IUPAC Name

5-(2,2,2-trifluoroethyl)pyridin-2-amine

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)3-5-1-2-6(11)12-4-5/h1-2,4H,3H2,(H2,11,12)

InChI Key

XPENVSWCGXMXAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(F)(F)F)N

Origin of Product

United States

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